BenchChemオンラインストアへようこそ!

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline

Synthetic chemistry Sulfoxide/sulfone diversification Lead optimization

This 4-phenoxyquinazoline (CAS 477845-80-0) provides a kinase hinge-binding scaffold orthogonal to the heavily populated 4-anilino series (gefitinib/erlotinib chemotype). The 4-(4-methoxyphenoxy) ether linkage, combined with a 2-methylsulfanyl handle uniquely enabling controlled oxidation to sulfoxide/sulfone congeners, makes it a chemically versatile intermediate for systematic C2-vector SAR and dual EGFR/c-Met inhibitor screening library design. A strategic procurement choice for teams exploring novel kinase selectivity profiles beyond conventional quinazoline starting points.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 477845-80-0
Cat. No. B2420714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline
CAS477845-80-0
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC
InChIInChI=1S/C16H14N2O2S/c1-19-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)21-2/h3-10H,1-2H3
InChIKeyKJXSVDPEQQZMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline (CAS 477845-80-0): Structural Identity and Procurement-Relevant Characteristics


4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline (CAS 477845-80-0) is a disubstituted quinazoline derivative bearing a 4-(4-methoxyphenoxy) ether linkage and a 2-methylsulfanyl (SMe) substituent on the heterocyclic core . The compound possesses the molecular formula C16H14N2O2S and a molecular weight of 298.36 g/mol . It belongs to the broader 4-phenoxyquinazoline chemotype, a scaffold recognized for targeting the ATP-binding site of receptor tyrosine kinases including EGFR, VEGFR-2, and c-Met [1][2]. Commercially, the compound is available as a research intermediate from suppliers including Key Organics (BIONET portfolio), Ryan Scientific, and Leyan, typically at 90% purity . The simultaneous presence of the 4-aryloxy linker and the 2-methylsulfanyl group distinguishes this compound from both the clinically established 4-anilinoquinazoline class (e.g., gefitinib, erlotinib) and from simpler 4-phenoxyquinazoline analogs lacking the oxidizable C2 substituent [2][3].

Why 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline Cannot Be Simply Replaced by Generic In-Class Quinazolines


Quinazoline-based kinase inhibitors exhibit profound sensitivity to substitution pattern, with both the C4 linker type (anilino vs. phenoxy vs. thiophenoxy) and the C2 substituent independently controlling kinase selectivity profiles, cellular potency, and synthetic tractability [1][2]. The 4-phenoxy linkage present in CAS 477845-80-0 confers a distinct hinge-binding geometry compared to the 4-anilino motif of approved drugs such as gefitinib and erlotinib; Myers et al. (1997) demonstrated that 4-phenoxyquinazolines can exhibit potent EGF-R inhibition while displaying divergent p56lck selectivity relative to their 4-anilino counterparts [1]. Furthermore, the 2-methylsulfanyl group is not a passive substituent—it serves as a chemoselective oxidation handle, enabling conversion to sulfoxide or sulfone congeners that are inaccessible from 2-H, 2-CF3, or 2-alkyl analogs [3]. Substituting CAS 477845-80-0 with a 4-anilinoquinazoline or a 2-unsubstituted 4-phenoxyquinazoline would therefore alter both the pharmacological target profile and the downstream synthetic options, making such substitution scientifically invalid without explicit re-validation [1][2][3].

Quantitative Differentiation Evidence for 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline (CAS 477845-80-0) Versus Closest Analogs


2-Methylsulfanyl Substituent as a Selective, Traceless Oxidation Handle Unavailable in 2-H or 2-CF3 Quinazoline Analogs

The 2-methylsulfanyl (SMe) group in CAS 477845-80-0 can be chemoselectively oxidized to the corresponding sulfoxide (SOMe) or sulfone (SO2Me) without affecting the 4-phenoxy ether linkage, enabling systematic modulation of the C2 position's electronic character and hydrogen-bonding capacity [1]. By contrast, the closely related comparator 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline (CHEMBL1540328) bears a metabolically and chemically inert CF3 group at C2, which cannot undergo analogous oxidative diversification [2]. Similarly, 4-(4-methoxyphenoxy)quinazoline (lacking any C2 substituent) offers no handle for post-synthetic C2 modification . The retention of the methylsulfanyl group through further synthetic transformations has been explicitly demonstrated in the 4-anilino-2-(methylsulfanyl)quinazoline series by Nosova et al. (2021), where reactions with cyclic secondary amines proceeded with full retention of the C2-SMe moiety [1].

Synthetic chemistry Sulfoxide/sulfone diversification Lead optimization

4-Phenoxy Linker Versus 4-Anilino Linker: Divergent Kinase Selectivity Profiles Established in Head-to-Head SAR Studies

In a foundational SAR study by Myers et al. (1997), 4-phenoxyquinazolines and 4-anilinoquinazolines were directly compared as inhibitors of p56lck and EGF-R tyrosine kinases [1]. The study demonstrated that both 4-phenoxy and 4-thiophenoxy derivatives can achieve potent EGF-R inhibition, with 3-chlorophenoxy- and 3-chlorothiophenoxy-substituted compounds described as 'extremely potent EGF-R inhibitors' [1]. Notably, the 4-phenoxy series showed a differentiated selectivity window relative to the 4-anilino series, with the most potent p56lck inhibitor (RPR-108518A, a 4-anilino derivative) achieving an IC50 of 0.50 μM, while certain 4-phenoxy analogs preferentially targeted EGF-R over p56lck [1]. In contemporary work, Zhang et al. (2024) demonstrated that novel 4-phenoxyquinazoline derivatives can achieve dual EGFR/c-Met inhibition—compound H-22 inhibited EGFRWT at IC50 64.8 nM, EGFRL858R/T790M at 305.4 nM, and c-Met at 137.4 nM, with antiproliferative activity of 2.27–3.35 μM across five cancer cell lines [2]. This dual inhibitory profile is therapeutically relevant for overcoming acquired resistance to 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib), where c-Met amplification is a documented resistance mechanism [2]. CAS 477845-80-0, as a 4-(4-methoxyphenoxy)-substituted quinazoline, belongs to this therapeutically relevant 4-phenoxy subclass rather than the clinically crowded 4-anilino space.

Kinase selectivity EGFR inhibition Structure-activity relationship

Fully Aromatic Quinazoline Core Versus 5,6,7,8-Tetrahydro Analog: Planarity and ATP-Binding Site Complementarity

CAS 477845-80-0 possesses a fully aromatic quinazoline core (C16H14N2O2S, MW 298.36), whereas its direct structural analog 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline (CAS 303987-68-0, MW 302.39) bears a saturated 5,6,7,8-tetrahydro ring system [1]. The aromatic core maintains planarity across the bicyclic system, which is critical for intercalation into the flat ATP-binding pocket of kinase domains [2]. The tetrahydro analog introduces conformational flexibility and a non-planar geometry at the cyclohexene ring, which can reduce or abrogate hinge-region hydrogen bonding with the kinase backbone [2]. This structural distinction is not merely incremental—it determines whether the compound can function as a type I (ATP-competitive) kinase inhibitor scaffold or is better suited for allosteric or non-kinase target engagement [2]. For researchers evaluating building blocks for kinase-focused library synthesis, the aromatic system of CAS 477845-80-0 preserves the pharmacophoric planarity required for canonical hinge binding, whereas the tetrahydro analog may be more appropriate for CNS-oriented or non-kinase programs where reduced planarity improves physicochemical properties [1].

Quinazoline planarity Kinase hinge binding Conformational analysis

4-(4-Methoxyphenoxy) Substituent: Electron-Donating Character Versus Halogenated Phenoxy Analogs in the 2-Methylsulfanyl Quinazoline Series

Within the 2-methylsulfanyl-4-phenoxyquinazoline sub-series, the 4-OCH3 substituent on the phenoxy ring of CAS 477845-80-0 introduces an electron-donating (+M) effect (Hammett σp = −0.27) that distinguishes it from halogenated analogs. The closest commercially cataloged comparators bearing different 4-phenoxy substituents include 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline (electron-withdrawing CF3, σm = +0.43), 4-(4-fluorophenoxy)-2-(methylsulfanyl)quinazoline (σp = +0.06), and 4-(2,4-difluorophenoxy)-2-(methylsulfanyl)quinazoline (σp = +0.06, additional ortho-F) [1][2]. The electron-donating 4-OCH3 substituent increases electron density on the phenoxy oxygen, potentially modulating the strength of key interactions within the kinase selectivity pocket [3]. In the broader quinazoline SAR literature, para-substitution on the 4-phenoxy ring has been identified as a critical determinant of kinase selectivity, with electronic character influencing both potency and off-target profiles [3]. For structure-based design, the 4-methoxy group also provides a smaller steric footprint (Molar Refractivity = 7.87) compared to CF3 (MR = 5.02 but larger van der Waals radius) and offers hydrogen-bond acceptor capacity via the methoxy oxygen [2].

Electronic effects Phenoxy substituent SAR Kinase inhibitor optimization

Recommended Research and Procurement Scenarios for 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline (CAS 477845-80-0)


Kinase-Focused Fragment and Lead-Like Library Design Requiring a Non-Anilino Quinazoline Scaffold

For organizations constructing kinase-targeted screening libraries, CAS 477845-80-0 provides a 4-phenoxyquinazoline core (MW 298.36) that occupies chemical space orthogonal to the heavily populated 4-anilinoquinazoline class represented by gefitinib and erlotinib [1]. As demonstrated by Myers et al. (1997), 4-phenoxyquinazolines exhibit differentiated kinase selectivity relative to 4-anilino analogs, and contemporary evidence from Zhang et al. (2024) confirms that 4-phenoxyquinazoline derivatives can achieve dual EGFR/c-Met inhibition—a profile directly relevant to overcoming T790M- and c-Met amplification-driven drug resistance [1][2]. The compound's molecular weight and lipophilicity place it within lead-like chemical space suitable for further optimization. Researchers should consider this scaffold when the goal is to explore kinase selectivity profiles beyond those accessible with 4-anilinoquinazoline starting points [1].

C2-Oxidation SAR Campaigns: Systematic Exploration of Sulfide → Sulfoxide → Sulfone Pharmacophore Space

The 2-methylsulfanyl substituent uniquely enables procurement of a single building block from which three electronically distinct analogs (SMe, SOMe, SO2Me) can be generated via controlled oxidation [3]. This synthetic economy is valuable for medicinal chemistry teams conducting systematic SAR at the C2 vector, as the sulfoxide and sulfone oxidation states introduce progressively stronger hydrogen-bond acceptor capacity and altered electronic character that can modulate both potency and selectivity [3]. Nosova et al. (2021) demonstrated that the C2-SMe group is retained under amination conditions, confirming compatibility with parallel derivatization at other ring positions [3]. This scenario applies specifically when SAR campaigns require matched molecular pairs differing only in C2 sulfur oxidation state—a design strategy that is inaccessible with 2-H, 2-CF3, or 2-alkyl quinazoline analogs.

Chemical Probe Development Targeting Kinases with Preference for Electron-Rich 4-Aryloxy Motifs

The 4-(4-methoxyphenoxy) substituent of CAS 477845-80-0 provides an electron-donating aryl ether that contrasts with the electron-withdrawing halogenated phenoxy analogs (4-F, 2,4-diF, 3-CF3) available in the same 2-methylsulfanylquinazoline series [2]. For kinases or other targets where the binding pocket tolerates or prefers electron-rich aryl ether interactions, the 4-OCH3 variant offers a distinct electronic environment. Additionally, the methoxy oxygen can serve as a hydrogen-bond acceptor, potentially engaging polar residues in the kinase selectivity pocket or solvent-exposed region . This compound is therefore the rational procurement choice when structure-based design or SAR from related chemotypes indicates a preference for electron-donating para-substitution on the 4-phenoxy ring.

Intermediates for Downstream Functionalization via 2-Position Displacement or C4-Linker Modification

CAS 477845-80-0 serves as a versatile synthetic intermediate. The 2-SMe group can be retained as a stable substituent through diverse reaction sequences (as shown by Nosova et al., 2021) [3], or alternatively displaced under appropriate conditions to introduce amine, ether, or carbon nucleophiles at the C2 position. The 4-(4-methoxyphenoxy) ether linkage can similarly be cleaved or modified. This dual functionalization makes the compound suitable as a central building block for generating small, focused libraries of quinazoline derivatives. Suppliers including Key Organics (BIONET) and Ryan Scientific catalog this compound as a research intermediate, confirming its established role in fragment-based and library synthesis workflows . The commercial availability at 90% purity from Leyan, with options for gram-scale procurement, further supports its use in multistep synthetic sequences .

Quote Request

Request a Quote for 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.